2-Hydroxy-5-(methylsulfanyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATDARDTUZHWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344492 | |

| Record name | Benzoic acid, 2-hydroxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32318-42-6 | |

| Record name | 2-Hydroxy-5-(methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32318-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(methylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Salicylic Acid Derivative

An In-Depth Technical Guide to 2-Hydroxy-5-(methylsulfanyl)benzoic Acid

In the landscape of modern drug discovery and materials science, substituted salicylic acids represent a cornerstone of molecular design. Their inherent biological activities and versatile chemical handles make them invaluable starting points for developing novel therapeutics and functional materials. This guide focuses on a particularly intriguing derivative: This compound . Also known as 5-(Methylthio)salicylic acid, this compound integrates the classic salicylate scaffold with a sulfur-containing moiety, opening unique avenues for chemical modification and biological interaction.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, providing insights into the causality behind its properties and the strategic thinking required for its synthesis and application. We will explore its fundamental physicochemical properties, delve into its spectral characteristics for robust identification, propose a logical synthetic pathway, and discuss its safety profile and potential applications as a versatile chemical building block.

Part 1: Core Molecular and Physical Properties

A thorough understanding of a compound's basic properties is the foundation of all subsequent research. These parameters dictate everything from appropriate solvent selection and storage conditions to potential formulation strategies.

Chemical Identity

The identity of this compound is unequivocally established by its structural and nomenclature data.

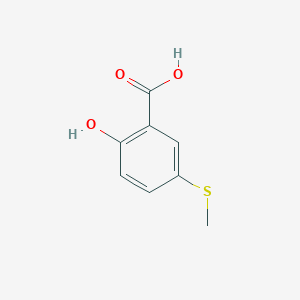

Caption: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | [1] |

| Synonyms | 5-(Methylthio)salicylic acid, 2-hydroxy-5-(methylthio)benzoic acid | [1][2] |

| CAS Number | 32318-42-6 | [1][3] |

| Molecular Formula | C₈H₈O₃S | [1][3] |

| InChIKey | FSIJSLFJCJWYTC-UHFFFAOYSA-N |[1] |

Physicochemical Data

The compound's physicochemical properties are summarized below. These computed and experimental values are critical for experimental design.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.21 g/mol | [1][3] |

| Monoisotopic Mass | 184.01941529 Da | [1] |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 |[1] |

Part 2: Analytical Characterization and Spectral Profile

Accurate structural confirmation is paramount. This section details the expected spectral data for this compound, providing a self-validating system for identity and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the molecule's structure through fragmentation patterns.

-

Expected Molecular Ion Peak (M+) : For the uncharged molecule, the expected peak in an electron ionization (EI-MS) spectrum would be at m/z ≈ 184.02.

-

High-Resolution MS (HRMS) : This technique would yield a highly accurate mass measurement, confirming the elemental composition (C₈H₈O₃S).

-

Electrospray Ionization (ESI-MS) : In negative mode ([M-H]⁻), a peak at m/z ≈ 183.01 would be expected, corresponding to the deprotonated carboxylate. In positive mode ([M+H]⁺), a peak at m/z ≈ 185.03 would be observed.

-

Key Fragmentation : A common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) from the parent ion, which would result in a significant fragment. The loss of the methyl group (CH₃, 15 Da) from the thioether is also a plausible fragmentation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic vibrations of the hydroxyl, carbonyl, and aromatic moieties.[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale & Causality |

|---|---|---|---|---|

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Very Broad | Extensive intermolecular hydrogen bonding in the carboxylic acid dimer significantly broadens this peak, which is a hallmark of this functional group.[5][6][7] |

| ~3200 | O-H (Phenolic) | Stretching | Broad (often masked) | The phenolic hydroxyl stretch is typically broad due to hydrogen bonding, and it is often superimposed on the much broader carboxylic acid O-H band. |

| 1710 - 1680 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp | This intense absorption is characteristic of the carbonyl group. Its position indicates conjugation with the aromatic ring, which lowers the frequency compared to a saturated carboxylic acid.[7] |

| 1610, 1580, 1490 | C=C (Aromatic) | Stretching | Medium to Strong | These absorptions are typical for a substituted benzene ring and confirm the presence of the aromatic core. |

| 1320 - 1210 | C-O | Stretching | Strong | This band arises from the C-O single bond stretch of the carboxylic acid group, coupled with O-H bending.[7] |

| ~1250 | C-O (Phenolic) | Stretching | Medium to Strong | Corresponds to the stretching of the C-O bond between the aromatic ring and the phenolic hydroxyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structural elucidation, revealing the chemical environment of each proton and carbon atom.

-

¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons, the acidic protons (hydroxyl and carboxyl), and the methyl protons. The aromatic protons will appear as a complex multiplet system due to their coupling. The exact chemical shifts would need to be determined experimentally, but predictions can be made based on substituent effects. The carboxyl proton is typically a broad singlet at a high chemical shift (>10 ppm), while the phenolic proton is a broad singlet whose position is solvent-dependent. The methylsulfanyl (S-CH₃) protons will appear as a sharp singlet, typically in the 2.4-2.6 ppm range.

-

¹³C NMR : The carbon NMR spectrum will confirm the presence of eight distinct carbon environments.[1]

-

C=O (Carboxyl) : ~170-175 ppm

-

Aromatic C-O : ~155-160 ppm

-

Aromatic C-S : ~125-130 ppm

-

Other Aromatic C-H & C-C : ~115-135 ppm

-

S-CH₃ : ~15-20 ppm

-

Part 3: Synthesis and Purification Workflow

While numerous suppliers offer this compound for research purposes, an in-house synthesis may be required for specific applications or isotopic labeling. Below is a proposed, logical synthetic route based on established organosulfur and aromatic chemistry principles.

Rationale for Proposed Route: A direct and reliable method involves the electrophilic substitution of a sulfur-containing group onto a salicylic acid precursor. A common strategy is to first introduce a sulfonyl chloride group, which can then be reduced and methylated.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Chlorosulfonylation of Salicylic Acid

-

In a fume hood, cool a flask containing chlorosulfonic acid (approx. 5 equivalents) to 0°C in an ice-salt bath.

-

Slowly and portion-wise, add salicylic acid (1 equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent unwanted side reactions and degradation.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until gas evolution ceases.

-

Carefully pour the reaction mixture onto crushed ice. The product, 5-(chlorosulfonyl)-2-hydroxybenzoic acid, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Sulfonyl Chloride

-

Suspend the crude 5-(chlorosulfonyl)-2-hydroxybenzoic acid (1 equivalent) in a suitable acidic medium (e.g., aqueous HCl or acetic acid).

-

Add zinc dust (a stoichiometric excess, e.g., 4-6 equivalents) portion-wise while stirring. The reaction may be mildly exothermic. Causality: Zinc metal in an acidic medium is a classic and effective reducing agent for converting sulfonyl chlorides to thiols.

-

Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours until the starting material is consumed (monitor by TLC).

-

Filter off the excess zinc and inorganic salts. The filtrate contains the desired thiol, 2-hydroxy-5-mercaptobenzoic acid.

Step 3: S-Methylation

-

To the aqueous filtrate from the previous step, add a mild base like sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic (pH 7-8). Causality: The base deprotonates the acidic thiol to form the more nucleophilic thiolate anion, which is necessary for the subsequent methylation.

-

Add methyl iodide (CH₃I, approx. 1.1-1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-12 hours.

-

After the reaction is complete, acidify the solution with dilute HCl to a pH of ~2-3. This will precipitate the final product.

-

Filter the solid, wash with cold water, and dry.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Purity should be confirmed by HPLC and the analytical methods described in Part 2.

Part 4: Chemical Reactivity and Potential Applications

The true value of a molecule often lies in its potential as a scaffold for further chemical synthesis. This compound possesses three distinct functional handles for modification:

-

Carboxylic Acid : Can be converted to esters, amides, or acid chlorides, allowing for linkage to other molecules.

-

Phenolic Hydroxyl : Can undergo O-alkylation or O-acylation. Its acidity also plays a role in metal chelation.

-

Thioether (Methylsulfanyl) : The sulfur atom can be oxidized to a sulfoxide or a sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, a common strategy in medicinal chemistry to modulate properties like solubility and metabolic stability.

Potential Applications:

-

Medicinal Chemistry Scaffold : As a derivative of salicylic acid, it is a prime candidate for development as an anti-inflammatory agent. The methylsulfanyl group provides a unique lipophilic substituent that can be explored for enhanced binding to biological targets like COX enzymes.[8]

-

Chelating Agent : The ortho-hydroxy-benzoic acid motif is a well-known bidentate chelating group for various metal ions.

-

Intermediate in Organic Synthesis : It serves as a valuable building block for more complex molecules where a substituted salicylate is required.

Part 5: Safety, Handling, and Storage

Safe handling is a prerequisite for any laboratory work. Based on aggregated GHS data for this compound, the following hazards are identified.[1]

Caption: Logic diagram for safe handling and storage.

Hazard Identification

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Recommended Precautions

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

First Aid Measures :

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Protect from moisture and light to ensure long-term stability.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(2-mercapto-ethylsulfamoyl)-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 2-hydroxy-5-methylsulfanylbenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Clinivex. (n.d.). 2-Hydroxy-5-(methylthio)-benzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

UNT Digital Library. (2025). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved from [Link]

-

Stenutz. (n.d.). 2-hydroxy-5-methylbenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-5-methyl-benzoic acid [13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-5-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-hydroxy-5-aminobenzoic acid.

-

PubChem. (n.d.). 5-Methylsalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved from [Link]

Sources

- 1. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-(methylthio)-benzoic Acid | CymitQuimica [cymitquimica.com]

- 3. clinivex.com [clinivex.com]

- 4. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-(Methylthio)salicylic Acid: Structure, Properties, and Applications

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylic acid and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1] This guide delves into a specific, yet significant, analogue: 5-(Methylthio)salicylic acid. While less ubiquitous than its parent compound, this molecule has emerged as a valuable tool in modern drug discovery, particularly as a fragment in the development of potent protein inhibitors.[2] This document provides a comprehensive analysis of its chemical structure, IUPAC nomenclature, predicted spectroscopic profile, and its primary application in the context of anti-cancer research. By synthesizing theoretical knowledge with practical insights, this guide serves as a technical resource for professionals engaged in chemical synthesis and drug development.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all subsequent research and development efforts. This section codifies the structural and naming conventions for 5-(Methylthio)salicylic acid.

IUPAC Nomenclature and Key Identifiers

The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2-Hydroxy-5-(methylthio)benzoic acid . This name explicitly defines the arrangement of the functional groups on the benzene ring. Key identifying information is summarized in the table below.

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | 2-Hydroxy-5-(methylthio)benzoic acid | [2] |

| Common Name | 5-(Methylthio)salicylic acid | [2] |

| CAS Number | 32318-42-6 | [2][3] |

| Molecular Formula | C₈H₈O₃S | [2] |

| Molecular Weight | 184.21 g/mol | [2] |

Molecular Structure Analysis

5-(Methylthio)salicylic acid is a disubstituted benzoic acid derivative. Its structure is characterized by three key functional groups attached to a central benzene ring:

-

Carboxylic Acid (-COOH): This group defines the molecule as a benzoic acid derivative and is the primary site for salt formation and esterification.

-

Phenolic Hydroxyl (-OH): Located ortho to the carboxylic acid, this group is characteristic of all salicylic acids and contributes to the molecule's acidic nature and chelating abilities.

-

Methylthio (-SCH₃): A thioether group positioned para to the hydroxyl group. The inclusion of the sulfur atom significantly modifies the electronic and lipophilic properties of the molecule compared to salicylic acid or 5-methylsalicylic acid.

Caption: Chemical structure of 2-Hydroxy-5-(methylthio)benzoic acid.

Predicted Spectroscopic Profile

As a specialized research chemical, comprehensive, published analytical data for 5-(Methylthio)salicylic acid is not widely available. However, based on the known spectroscopic behavior of its constituent functional groups and related salicylic acid derivatives, a predictive profile can be constructed.[4] This serves as a valuable baseline for researchers synthesizing or handling this compound.

| Technique | Predicted Signal | Rationale and Causality |

| ¹H NMR | ~11-13 ppm (s, 1H) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |

| ~9-11 ppm (s, 1H) | The phenolic hydroxyl proton signal is also deshielded, its position influenced by solvent and concentration. | |

| ~7.0-8.0 ppm (m, 3H) | Aromatic protons will appear as a multiplet. The proton ortho to the -COOH will be most deshielded, while the others will be influenced by the -OH and -SCH₃ groups. | |

| ~2.5 ppm (s, 3H) | The three protons of the methylthio (-SCH₃) group are chemically equivalent and will appear as a sharp singlet in an unshielded region.[5] | |

| ¹³C NMR | ~170 ppm | Carbonyl carbon of the carboxylic acid. |

| ~160 ppm | Aromatic carbon attached to the phenolic hydroxyl group. | |

| ~115-140 ppm | Signals for the remaining four aromatic carbons. | |

| ~15 ppm | Carbon of the methyl group in the methylthio moiety. | |

| FT-IR | 2500-3300 cm⁻¹ (broad) | Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid. |

| ~3200 cm⁻¹ (broad) | O-H stretching of the phenolic group. | |

| ~1680 cm⁻¹ (strong) | C=O stretching vibration of the carboxylic acid. | |

| ~1450-1600 cm⁻¹ | Aromatic C=C stretching vibrations. | |

| Mass Spec. | m/z = 184.2 | Corresponds to the molecular ion peak [M]⁺, based on the molecular weight. |

| m/z = 166 | Potential fragmentation corresponding to the loss of H₂O. | |

| m/z = 139 | Potential fragmentation corresponding to the loss of the carboxyl group (-COOH). |

Synthesis and Reactivity

Proposed Synthetic Pathway

While various methods exist for the synthesis of salicylic acid derivatives, a common and effective strategy involves the direct functionalization of the salicylic acid backbone.[6] For the introduction of a methylthio group at the 5-position, an electrophilic substitution reaction is the most logical approach. The powerful activating and ortho-, para-directing nature of the hydroxyl group, combined with the deactivating, meta-directing nature of the carboxylic acid group, strongly favors substitution at the C5 position (para to the -OH).

A plausible synthetic route would involve the reaction of salicylic acid with an electrophilic sulfur reagent, such as dimethyl sulfoxide (DMSO) in the presence of a strong acid catalyst, or via a sulfenylation reaction followed by methylation.

Caption: Proposed workflow for the synthesis of 5-(Methylthio)salicylic acid.

Applications in Drug Discovery and Research

The primary value of 5-(Methylthio)salicylic acid for drug development professionals lies in its documented use in fragment-based drug discovery (FBDD).

Core Application: Inhibition of MCL-1

This compound is utilized in biological studies for the discovery and development of potent inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[2]

-

Mechanism of Action: MCL-1 is a key protein in the BCL-2 family that prevents apoptosis (programmed cell death). In many cancers, MCL-1 is overexpressed, allowing cancer cells to evade death and continue to proliferate. By inhibiting MCL-1, small molecules can restore the natural apoptotic pathway, leading to the death of cancer cells.

-

Role in FBDD: 5-(Methylthio)salicylic acid serves as a "fragment" or starting point. Its interaction with a target protein like MCL-1, though potentially weak, is identified and characterized. Medicinal chemists then build upon this fragment, adding other chemical groups to improve binding affinity and drug-like properties, ultimately developing a potent and selective drug candidate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-(METHYLTHIO)SALICYLIC ACID) CAS#: 32318-42-6 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Hydroxy-5-(methylsulfanyl)benzoic acid

An In-Depth Technical Guide to 2-Hydroxy-5-(methylsulfanyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound (also known as 5-(Methylthio)salicylic acid). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into its structural characteristics, spectroscopic data, reactivity, and safety protocols, offering field-proven insights into its handling and utilization as a chemical intermediate.

Compound Identification and Structure

This compound is a substituted aromatic compound derived from salicylic acid. Its structure features a carboxylic acid and a hydroxyl group ortho to each other on a benzene ring, with a methylsulfanyl (-SCH₃) group at the para position relative to the hydroxyl group. This unique combination of functional groups dictates its chemical behavior and potential as a versatile building block in organic synthesis.

The presence of the electron-donating hydroxyl and methylsulfanyl groups, alongside the electron-withdrawing carboxylic acid group, creates a nuanced electronic profile that influences its reactivity in electrophilic substitution and nucleophilic reactions.

Caption: 2D structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. These properties are crucial for designing experimental conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | PubChem[1] |

| Synonyms | 2-hydroxy-5-(methylthio)benzoic acid, 5-(Methylthio)salicylic acid | [1][2] |

| CAS Number | 32318-42-6 | PubChem[1] |

| Molecular Formula | C₈H₈O₃S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from related compounds. |

| Melting Point | Data not readily available. | |

| Boiling Point | Data not readily available. | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone) and aqueous basic solutions. Limited solubility in nonpolar solvents and water. | Based on chemical structure. |

| pKa | Data not available. The related compound 2-Hydroxy-5-methylbenzoic acid has a pKa of 3.30, suggesting this compound is also a moderately strong acid. | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.

-

Mass Spectrometry (MS): GC-MS and MS-MS spectral data are available through the NIST Mass Spectrometry Data Center, which can be invaluable for identification in complex mixtures and for structural elucidation.[1]

-

Nuclear Magnetic Resonance (NMR): A ¹³C NMR spectrum is available, providing detailed information about the carbon skeleton of the molecule.[1] This technique is essential for verifying the substitution pattern on the aromatic ring.

Synthesis and Reactivity

While a specific, high-yield synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The Kolbe-Schmitt reaction is a classic method for synthesizing salicylic acids and represents a logical approach.

Sources

An In-Depth Technical Guide to 2-Hydroxy-5-(methylsulfanyl)benzoic acid (CAS: 32318-42-6): A Key Fragment in Anti-Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-5-(methylsulfanyl)benzoic acid, also known as 5-(Methylthio)salicylic acid, is a specialized salicylic acid derivative that has emerged as a molecule of significant interest in the field of oncology drug discovery. While salicylic acid and its derivatives have a long history in medicine, the unique substitution of a methylthio group at the 5-position confers specific properties that make this compound a valuable tool for inhibiting challenging therapeutic targets. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization. Most critically, it delves into its established biological activity as a fragment inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) anti-apoptotic protein, a key target in cancer therapy. This document serves as a foundational resource for researchers aiming to leverage this compound in fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies.

Physicochemical Properties and Characterization

A thorough understanding of the compound's fundamental properties is the bedrock of its application in research. It is a solid at room temperature and possesses the characteristic features of a substituted phenolic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32318-42-6 | [1][2] |

| Molecular Formula | C₈H₈O₃S | [1][2] |

| Molecular Weight | 184.21 g/mol | [1][2] |

| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | [1] |

| Synonyms | 5-(Methylthio)salicylic acid, 2-hydroxy-5-(methylthio)benzoic acid | [1][3] |

| Appearance | White to off-white solid | (Typical) |

| pKa | ~3.0 (Estimated for carboxylic acid) | (General knowledge) |

| LogP | 2.52 (Estimated for 5-methylsalicylic acid) | [4] |

Analytical Characterization

Confident identification and purity assessment are critical. The following methods are standard for characterizing this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The aromatic region of the ¹H NMR spectrum will show a distinct splitting pattern for the three protons on the benzene ring, while the singlets for the methylthio, hydroxyl, and carboxylic acid protons will be characteristic.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. PubChem lists GC-MS and MS-MS spectral data for this compound[1].

-

Infrared (IR) Spectroscopy : Key stretches include a broad O-H band for the carboxylic acid and phenol (~3300-2500 cm⁻¹), a sharp C=O stretch for the carbonyl (~1700-1680 cm⁻¹), and C-S stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is the method of choice for assessing purity. A C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) provides excellent resolution[5][6].

Synthesis and Purification

While commercially available from several vendors, in-house synthesis may be required for producing analogs or for cost-effective scale-up. A common synthetic strategy involves the carboxylation of a substituted phenol, a reaction conceptually similar to the Kolbe-Schmitt reaction, which is a widely used industrial process for making salicylic acid[7].

Proposed Synthetic Workflow

A logical synthetic route starts from the commercially available 4-(methylthio)phenol. This approach offers a direct path to introducing the required functional groups in the correct orientation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

This protocol is a representative method based on established chemical principles for the synthesis of salicylic acids[7][8].

-

Phenoxide Salt Formation : In a round-bottom flask, dissolve 10.0 g of 4-(methylthio)phenol in 50 mL of methanol. To this solution, add a stoichiometric equivalent of potassium hydroxide (KOH) dissolved in a minimal amount of water.

-

Solvent Removal : Remove the methanol and water under reduced pressure using a rotary evaporator until a dry, free-flowing powder of potassium 4-(methylthio)phenoxide is obtained.

-

Carboxylation : Transfer the dry phenoxide salt to a high-pressure autoclave. Seal the vessel and pressurize with carbon dioxide (CO₂) to 5-7 atm. Heat the vessel to 180-200°C for 4-6 hours with constant stirring.

-

Work-up and Acidification : Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid product in 100 mL of hot water. Filter the solution if necessary to remove any insoluble impurities.

-

Precipitation : While stirring, slowly acidify the aqueous solution with 2M sulfuric acid until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation and Purification : Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Drying and Characterization : Dry the product under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture. Confirm the structure and assess purity using the analytical methods described in Section 2.1.

Biological Activity and Mechanism of Action

The primary therapeutic relevance of this compound stems from its role as an inhibitor of the MCL-1 protein.[2]

Target Profile: Myeloid Cell Leukemia 1 (MCL-1)

MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. As an anti-apoptotic protein, MCL-1's primary function is to sequester pro-apoptotic proteins (like Bak and Bax), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Overexpression of MCL-1 is a common survival mechanism for many cancer cells and is a known driver of resistance to conventional chemotherapies. Therefore, inhibiting MCL-1 is a highly sought-after strategy in oncology to restore the natural process of apoptosis in malignant cells.

Mechanism of Inhibition

This compound functions as a "fragment," a small, low-complexity molecule that binds with low affinity but high ligand efficiency to a specific pocket on the target protein. It has been used in biophysical studies and crystallography to probe the binding grooves of MCL-1.[9][10] It occupies a portion of the BH3 binding groove, the same site where pro-apoptotic proteins dock. By binding to this groove, it competitively blocks the sequestration of Bak/Bax, freeing them to trigger apoptosis. While the affinity of this single fragment is modest, it serves as a critical starting point for fragment-based lead discovery (FBLD), where it can be elaborated or linked with other fragments to generate highly potent and selective inhibitors.[10]

Sources

- 1. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(METHYLTHIO)SALICYLIC ACID) CAS#: 32318-42-6 [chemicalbook.com]

- 3. 2-Hydroxy-5-(methylthio)-benzoic Acid | CymitQuimica [cymitquimica.com]

- 4. 2-Hydroxy-5-methylbenzoic acid(89-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | SIELC Technologies [sielc.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]

- 9. A Maltose-Binding Protein Fusion Construct Yields a Robust Crystallography Platform for MCL1 | PLOS One [journals.plos.org]

- 10. scispace.com [scispace.com]

A Comprehensive Technical Guide to 5-(methylthio)salicylic Acid: From Synthesis to Application in Drug Discovery

Executive Summary

5-(methylthio)salicylic acid, also known as 2-Hydroxy-5-(methylthio)benzoic acid, is a specialized aromatic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. While not a therapeutic agent in itself, its true value lies in its role as a molecular fragment—a fundamental building block for constructing highly potent and selective therapeutic candidates. This guide provides an in-depth technical overview of its chemical properties, a robust proposed synthesis strategy, detailed methods for its characterization, and a thorough exploration of its primary application as a critical starting point for the development of inhibitors targeting the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a key objective in modern oncology research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.

Physicochemical and Structural Properties

5-(methylthio)salicylic acid is a bifunctional molecule, incorporating both a carboxylic acid and a phenolic hydroxyl group on a benzene ring, further substituted with a methylthio (-SCH₃) group. These features dictate its chemical reactivity and its utility as a scaffold in medicinal chemistry.

Core Data Summary

The fundamental properties of 5-(methylthio)salicylic acid are summarized in the table below. It is noteworthy that as a specialized research chemical, extensive experimental data on physical properties like melting point are not widely published. For context, the structurally related compound 5-methylsalicylic acid has a melting point of 152 °C[1].

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-5-(methylthio)benzoic acid | PubChem[2] |

| Synonyms | 5-(Methylthio)salicylic acid | ChemicalBook[3] |

| CAS Number | 32318-42-6 | PubChem[2] |

| Molecular Formula | C₈H₈O₃S | PubChem[2] |

| Molecular Weight | 184.21 g/mol | PubChem[2] |

| Canonical SMILES | CSCC1=CC(=C(C=C1)C(=O)O)O | PubChem[2] |

| InChIKey | UWHPUHBSQDKMDR-UHFFFAOYSA-N | PubChem[2] |

Chemical Structure

The two-dimensional structure of 5-(methylthio)salicylic acid highlights the key functional groups.

Caption: 2D Structure of 5-(methylthio)salicylic acid.

Synthesis and Purification Strategy

Proposed Synthetic Workflow

The proposed synthesis follows a three-step sequence: (1) Fischer esterification of salicylic acid to protect the carboxylic acid and increase the electron-donating character of the ring, (2) Electrophilic thiomethylation at the C5 position, and (3) Saponification of the methyl ester to yield the target molecule.

Caption: Proposed multi-step synthesis and purification workflow.

Detailed Experimental Protocols

This protocol is a standard Fischer esterification designed to drive the reaction to completion using an excess of the alcohol reactant[5].

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (13.8 g, 0.1 mol).

-

Add methanol (100 mL, excess) to the flask.

-

Carefully add concentrated sulfuric acid (3 mL) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing 200 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl salicylate as an oil.

The introduction of the methylthio group at the C5 position is directed by the strong ortho, para-directing hydroxyl group.

-

In a fume hood, dissolve methyl salicylate (15.2 g, 0.1 mol) in a suitable solvent such as dichloromethane (100 mL) in a flask equipped for stirring under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add dimethyl disulfide (Me₂S₂, 9.4 g, 0.1 mol) to the solution.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 13.3 g, 0.1 mol), portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it over crushed ice.

-

Extract the product with dichloromethane, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, methyl 2-hydroxy-5-(methylthio)benzoate. The synthesis of this specific product has been previously cited[4].

This is a standard base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt, followed by acidification[6].

-

Dissolve the crude methyl 2-hydroxy-5-(methylthio)benzoate in methanol (100 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (30 mL).

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. As experimental spectra are not consistently available for this specialized compound, this section details the expected spectroscopic signatures based on its known structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected Molecular Ion: For C₈H₈O₃S, the expected exact mass is 184.0194. A high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

-

GC-MS Data: The PubChem database reports a GC-MS spectrum with a molecular ion peak at m/z = 184 and a base peak at m/z = 166, corresponding to the loss of water ([M-H₂O]⁺)[2].

-

MS/MS Fragmentation: Tandem mass spectrometry data for the deprotonated molecule ([M-H]⁻, m/z 183.0121) shows major fragments at m/z 139 (loss of CO₂) and 124 (loss of CO₂ and CH₃)[2]. This fragmentation is characteristic of a salicylic acid scaffold.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following chemical shifts are predicted based on known data for salicylic acid and standard substituent effects[7].

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |

| -COOH | ~13.0 | br s | - | Acidic proton, broad due to exchange. |

| -OH | ~11.0 | br s | - | Phenolic proton, hydrogen-bonded. |

| H-6 | ~7.7 | d | J ≈ 2.5 Hz | Ortho to carboxyl, meta to hydroxyl. |

| H-4 | ~7.3 | dd | J ≈ 8.5, 2.5 Hz | Ortho to methylthio, meta to carboxyl. |

| H-3 | ~6.9 | d | J ≈ 8.5 Hz | Ortho to hydroxyl, meta to methylthio. |

| -SCH₃ | ~2.4 | s | - | Singlet for the methyl group protons. |

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxyl) | ~172 | Typical carboxylic acid carbonyl. |

| C2 (-OH) | ~160 | Aromatic carbon attached to hydroxyl. |

| C5 (-SCH₃) | ~138 | Aromatic carbon attached to methylthio. |

| C4 | ~130 | Aromatic CH. |

| C6 | ~125 | Aromatic CH. |

| C1 | ~118 | Aromatic carbon attached to carboxyl. |

| C3 | ~116 | Aromatic CH. |

| -SCH₃ | ~15 | Methyl carbon attached to sulfur. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Very Broad |

| O-H (Phenol) | Stretch | ~3200 | Broad, may be obscured by acid O-H |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Sharp, Medium |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1670 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1610, 1580 | Medium to Strong |

| C-O (Phenol/Acid) | Stretch | 1300 - 1200 | Strong |

Applications in Drug Discovery and Research

The primary and most significant application of 5-(methylthio)salicylic acid is in the field of oncology drug discovery, specifically as a molecular fragment for developing inhibitors of the Mcl-1 protein.

Role as a Fragment in Mcl-1 Inhibition

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. In many cancers, Mcl-1 is overexpressed, which prevents damaged or cancerous cells from undergoing programmed cell death (apoptosis)[8]. This overexpression is a major mechanism of resistance to many standard chemotherapies[8]. Consequently, developing small-molecule inhibitors that block the function of Mcl-1 is a high-priority goal in cancer research.

Targeting Mcl-1 is challenging because its function is mediated by protein-protein interactions over a large, shallow surface. Fragment-Based Drug Discovery (FBDD) is an ideal strategy to tackle such targets. In FBDD, libraries of small, low-molecular-weight compounds ("fragments") are screened for weak but efficient binding to the target protein[4][9]. 5-(methylthio)salicylic acid was identified through such screens as a fragment that binds effectively to a key hydrophobic pocket on the Mcl-1 protein surface[10].

Once identified, this salicylic acid fragment serves as a starting point. Medicinal chemists then use structure-based design—often guided by X-ray crystallography of the fragment bound to the protein—to "grow" or "merge" the fragment with other molecules, progressively building a larger, more complex molecule with much higher affinity and selectivity for Mcl-1[11][12]. This work has led to the development of lead compounds with nanomolar binding affinities[12].

Mcl-1 in the Intrinsic Apoptosis Pathway

Mcl-1 functions by sequestering pro-apoptotic "activator" proteins like BIM and "effector" proteins like BAK. By inhibiting Mcl-1, a small molecule based on the 5-(methylthio)salicylic acid scaffold can free these pro-apoptotic proteins, allowing them to trigger the cascade that leads to cancer cell death.

Caption: Role of Mcl-1 in the intrinsic apoptosis pathway.

Safety and Handling

As a laboratory chemical, 5-(methylthio)salicylic acid must be handled with appropriate care, following standard safety protocols.

-

GHS Hazard Statements: According to aggregated data, this compound is classified with GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[2].

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases[1].

Conclusion

5-(methylthio)salicylic acid stands as a testament to the power of fragment-based approaches in modern drug discovery. While its own physicochemical profile is not exhaustively documented, its structural features make it an exceptionally valuable starting point for tackling one of oncology's more challenging targets, the Mcl-1 protein. The proposed synthesis provides a logical and feasible pathway for its preparation and modification. The predictive spectroscopic data supplied in this guide offer a solid baseline for its analytical characterization. For researchers in oncology and medicinal chemistry, 5-(methylthio)salicylic acid is not merely a reagent, but a key that has unlocked a promising avenue toward the development of next-generation anti-cancer therapeutics.

References

- The Journal of Organic Chemistry, 58, p. 4083, 1993. [Link: https://doi.org/10.1021/jo00067a048]

- Fesik, S. W. (2016). The discovery of Mcl-1 inhibitors using fragment-based methods and structure-based design. Cancer Research, 76(14 Suppl), SY16-02. [Link: https://aacrjournals.org/cancerres/article/76/14_Supplement/SY16-02/644547]

- Friberg, A., et al. (2013). Discovery of Potent Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 56(1), 15-30. [Link: https://www.osti.gov/scitech/biblio/1068222]

-

PubChem. (n.d.). 5-Methylsalicylic acid. Retrieved from [Link]

- Friberg, A., et al. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry, 56(1), 15-30. [Link: https://pubmed.ncbi.nlm.nih.gov/23214953/]

-

ResearchGate. (n.d.). Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis. Retrieved from [Link]

- Yi, X., et al. (2022). Targeting MCL-1 in cancer: current status and perspectives. Journal of Hematology & Oncology, 15(1), 40. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9043743/]

-

PubChem. (n.d.). 2-Hydroxy-5-(methylsulfanyl)benzoic acid. Retrieved from [Link]

- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link: https://www.westfield.ma.

- Angelo State University. (2024). Mechanism - Converting Methyl Salicylate into Salicylic Acid. [Link: https://www.youtube.

- St. John, S. E., & Cohen, S. M. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Future Medicinal Chemistry, 7(18), 2477-2495. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948834/]

Sources

- 1. 2-Hydroxy-5-methylbenzoic acid(89-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-Hydroxy-5-(methylsulfanyl)benzoic Acid

Introduction: Beyond the Structure, a Molecule's Identity

In the landscape of pharmaceutical research and fine chemical synthesis, 2-Hydroxy-5-(methylsulfanyl)benzoic acid (also known as 5-(methylthio)salicylic acid) presents as a molecule of significant interest. Its structure, a derivative of salicylic acid, suggests potential applications stemming from its anti-inflammatory backbone, modified by a methylsulfanyl group that can alter its physicochemical properties, metabolic profile, and biological activity.

However, a chemical structure drawn on paper is merely a hypothesis. To confirm its identity, purity, and structural integrity, we must turn to the language of spectroscopy. Each spectroscopic technique provides a unique piece of the puzzle, and together, they offer an unambiguous confirmation of the molecule's architecture. This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The insights herein are framed not just by the data itself, but by the causal reasoning behind the analytical choices and interpretation, ensuring a robust and validated understanding of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted aromatic system like this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the nature of the functional groups.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data. A standardized protocol ensures data integrity and allows for comparison across laboratories.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids and because its residual proton signal does not overlap with the key aromatic or methyl signals of the analyte. The acidic protons of the carboxyl and hydroxyl groups are also observable in DMSO-d₆, which is a significant advantage.

-

Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer, such as a Bruker Avance series instrument.[1]

-

¹H NMR Acquisition : Acquire data with a 30° pulse angle, a relaxation delay of 1.0 second, and 16 scans.

-

¹³C NMR Acquisition : Acquire data using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2.0 seconds, and accumulate 1024 scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments. The electron-donating nature of the hydroxyl and methylsulfanyl groups and the electron-withdrawing nature of the carboxylic acid group create a distinct and predictable pattern of chemical shifts in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 13.0 | Broad Singlet | 2H | -COOH and Ar-OH |

| ~7.75 | Doublet (d) | 1H | H-6 |

| ~7.35 | Doublet of Doublets (dd) | 1H | H-4 |

| ~6.95 | Doublet (d) | 1H | H-3 |

| ~2.45 | Singlet (s) | 3H | -S-CH₃ |

Interpretation: The spectrum is dominated by signals in the aromatic region. The two acidic protons on the carboxyl and hydroxyl groups exchange and often appear as a single, broad singlet at a very downfield chemical shift (>11 ppm) due to strong deshielding and hydrogen bonding.

-

Aromatic Protons : The three aromatic protons are distinct. The proton at the C-6 position, being ortho to the electron-withdrawing carboxylic acid, is the most deshielded and appears furthest downfield as a doublet. The proton at C-3, ortho to the electron-donating hydroxyl group, is the most shielded and appears furthest upfield, also as a doublet. The proton at C-4 is coupled to both H-3 and H-6 (though the meta-coupling to H-6 is small), resulting in a doublet of doublets.

-

Methylsulfanyl Protons : The methyl protons of the -S-CH₃ group are magnetically equivalent and not coupled to any other protons, thus they appear as a sharp singlet around 2.45 ppm. This chemical shift is characteristic of a methyl group attached to a sulfur atom.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~172.0 | C-7 (-COOH) | Carbonyl carbon, highly deshielded. |

| ~159.0 | C-2 (C-OH) | Aromatic carbon attached to -OH, strongly deshielded. |

| ~135.5 | C-6 | Aromatic CH, ortho to -COOH. |

| ~128.0 | C-5 (C-S) | Aromatic carbon attached to -S, deshielded. |

| ~125.0 | C-4 | Aromatic CH. |

| ~117.0 | C-1 | Quaternary carbon ipso to the -COOH group. |

| ~116.0 | C-3 | Aromatic CH, ortho to -OH, shielded. |

| ~16.0 | C-8 (-S-CH₃) | Aliphatic methyl carbon, shielded. |

Interpretation: The spectrum shows eight distinct carbon signals, consistent with the molecular structure.

-

Carbonyl Carbon : The carboxylic acid carbon (C-7) is the most deshielded, appearing around 172.0 ppm as expected.

-

Aromatic Carbons : The six aromatic carbons have distinct chemical shifts. C-2, directly attached to the highly electronegative oxygen, is the most deshielded aromatic carbon. The carbons attached to sulfur (C-5) and the ipso-carbon (C-1) are also significantly downfield. The protonated aromatic carbons (C-3, C-4, C-6) appear in the expected range of 116-136 ppm, with their precise shifts determined by the electronic effects of the substituents.

-

Aliphatic Carbon : The methyl carbon (C-8) of the methylsulfanyl group is highly shielded, appearing far upfield around 16.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the KBr pellet method is a standard and reliable protocol.

-

Sample Preparation : Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition : Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[2]

IR Spectral Data & Interpretation

The IR spectrum is characterized by a few key absorption bands that confirm the presence of the carboxylic acid, phenol, and substituted aromatic ring.

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) & Phenol (-OH) |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2920 | Weak | C-H Stretch | Methyl (-S-CH₃) |

| 1700 - 1670 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1600 & ~1480 | Medium | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid / Phenol |

| ~920 | Broad, Medium | O-H Bend | Carboxylic Acid Dimer |

Interpretation: The most telling feature of the spectrum is the extremely broad absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer, which overlaps with the phenolic O-H stretch.[3] The presence of a strong, sharp carbonyl (C=O) peak between 1700-1670 cm⁻¹ further confirms the carboxylic acid group.[4] The combination of this C=O peak and the broad O-H band is definitive evidence for a carboxylic acid functional group. Additional key peaks include the aromatic C=C stretching vibrations and the strong C-O stretching band.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction : A dilute solution of the analyte is injected into a gas chromatograph, which vaporizes the sample and separates it from the solvent and any impurities.

-

Ionization : As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, ejecting an electron to form a positive-ion radical (M⁺•).

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Mass Spectral Data & Interpretation

The mass spectrum of this compound provides clear evidence for its molecular formula and key structural features.

Table 4: Key Mass Spectral Data (Electron Ionization)

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 184 | [C₈H₈O₃S]⁺• | Molecular Ion (M⁺•) |

| 166 | [M - H₂O]⁺• | Loss of water from the molecular ion |

| 139 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 124 | [M - COOH - CH₃]⁺ | Loss of a methyl radical from the m/z 139 fragment |

Interpretation: The peak at m/z 184 corresponds to the molecular weight of the compound (C₈H₈O₃S), confirming its elemental composition.[2] A prominent peak is often observed at m/z 166 , corresponding to the loss of a water molecule (18 amu). This is a characteristic fragmentation for salicylic acid derivatives, where an ortho effect facilitates the elimination of water involving the hydroxyl and carboxylic acid groups. The loss of the carboxyl group (45 amu) leads to the fragment at m/z 139 . Subsequent loss of a methyl radical from the methylsulfanyl group results in the fragment at m/z 124 .

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides a comprehensive and validated structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework and confirm the 1,2,4-substitution pattern. IR spectroscopy definitively identifies the key carboxylic acid and phenolic functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach exemplifies a robust workflow for chemical characterization, which is fundamental to ensuring quality, safety, and efficacy in research and drug development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound: 4.3 IR Spectra. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C8H8O3S | CID 597283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

The Biological Significance of the Methylthio Group in Benzoic Acid Derivatives: From Physicochemical Modulation to Therapeutic Innovation

An In-Depth Technical Guide:

Abstract

The strategic modification of lead compounds with specific functional groups is a cornerstone of modern drug discovery. Among these, the methylthio (-SCH₃) group, while less common than its oxygen or nitrogen-containing counterparts, offers a unique and powerful tool for modulating the biological and pharmacokinetic properties of therapeutic agents. When appended to privileged scaffolds like benzoic acid, the methylthio moiety exerts a profound influence on lipophilicity, metabolic fate, and target engagement.[1][2][3] This guide provides a comprehensive technical analysis for researchers, scientists, and drug development professionals on the multifaceted role of the methylthio group in benzoic acid derivatives. We will dissect its impact on physicochemical properties, explore its complex metabolic pathways, and examine its function in shaping structure-activity relationships (SAR) across various therapeutic areas, including oncology and enzyme inhibition. Through detailed protocols and mechanistic diagrams, this document aims to equip scientists with the foundational knowledge and practical insights required to harness the full potential of the methylthio group in the design of next-generation therapeutics.

The Physicochemical and Electronic Footprint of the Methylthio Group

The introduction of a methylthio group onto a benzoic acid core fundamentally alters the molecule's physical and electronic character, which in turn dictates its behavior in biological systems.

1.1. Lipophilicity and Membrane Permeability

The methylthio group is inherently lipophilic, a characteristic that significantly influences a drug's ability to traverse cellular membranes.[2] This increased lipophilicity can enhance absorption and distribution, allowing the compound to reach its target site more effectively.[4][5] Unlike a simple methyl group, the sulfur atom's polarizability adds a layer of complexity to its interactions, allowing for more nuanced engagement with both hydrophobic and weakly polar environments.[6][7]

1.2. Electronic and Conformational Effects

The sulfur atom in the methylthio group possesses a dual electronic nature. It can donate electrons into the aromatic ring through resonance while exerting a mild inductive electron-withdrawing effect. This balance influences the acidity of the benzoic acid's carboxyl group and the overall electron density of the phenyl ring, which is critical for target binding. Furthermore, the steric bulk and specific bond angles of the -SCH₃ group can impose conformational constraints on the molecule, locking it into a bioactive conformation favored by a receptor or enzyme active site.[2][7]

Modulating the Pharmacokinetic Profile: A Journey Through ADME

Perhaps the most significant impact of the methylthio group lies in its ability to direct the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Understanding its metabolic fate is crucial for predicting a compound's half-life, potential for drug-drug interactions, and overall safety profile.

2.1. Key Metabolic Pathways

The methylthio group is a metabolically active site, primarily undergoing two major transformations in the liver.[8][9]

-

S-Oxidation: The sulfur atom is susceptible to oxidation by cytochrome P450 enzymes, sequentially forming the more polar methylsulfoxide (-SOCH₃) and methylsulfone (-SO₂CH₃) metabolites.[8] These oxidized metabolites often have altered biological activity and improved water solubility, facilitating their excretion.

-

S-Demethylation and Glutathione Conjugation: The methyl group can be cleaved in a process that may involve oxidation to a sulfoxide/sulfone intermediate, which then becomes a substrate for conjugation with glutathione (GSH) via glutathione-S-transferase.[8][9] This pathway represents a major route for detoxification and elimination.

Caption: Metabolic fate of the methylthio group.

2.2. Implications for Drug Design

The metabolic susceptibility of the methylthio group is a double-edged sword. It can serve as a "metabolic soft spot," leading to rapid clearance and a short half-life.[7] However, this can be strategically exploited. For instance, if the parent compound is cytotoxic, rapid metabolism can reduce toxicity. Conversely, if a sulfoxide or sulfone metabolite is the primary active agent, the parent compound can be designed as a prodrug.

Pharmacodynamic Significance and Structure-Activity Relationships (SAR)

The methylthio group is not merely a passive modulator of pharmacokinetics; it is an active participant in molecular recognition and can be a critical component of a molecule's pharmacophore.[10][11][12]

3.1. Driving Target Affinity and Selectivity

The methylthio moiety contributes to binding affinity through several mechanisms:

-

Hydrophobic Interactions: The lipophilic nature of the group allows it to occupy hydrophobic pockets within an enzyme's active site or a receptor's binding domain.[6][7]

-

Hydrogen Bonding: The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor.

-

Altering Target Specificity: The unique steric and electronic profile of the -SCH₃ group can confer selectivity for a specific target over closely related off-targets.

3.2. Case Study: Anticancer Activity

Derivatives of 4-Amino-2-(methylthio)benzoic acid have demonstrated significant potential as anticancer agents.[1][13] Studies have shown that these compounds exhibit cytotoxic activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer.[13][14] The methylthio group is often crucial for this activity, with its position and electronic influence modulating the compound's ability to induce apoptosis or inhibit key signaling pathways.[14]

Data Presentation: Comparative Anticancer Activity (IC₅₀ Values)

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid | MCF-7 | >50 | [14] |

| Derivative with 4-chlorobenzylidene substitution | MCF-7 | 15.6 | [14] |

| Benzenesulfonamide with methylthio moiety | HCT-116 | Low Micromolar | [13] |

| Benzenesulfonamide with methylthio moiety | MCF-7 | Low Micromolar | [13] |

Note: IC₅₀ values are representative and compiled from various sources to illustrate SAR trends.

3.3. Case Study: Enzyme Inhibition

-

Thiopurine Methyltransferase (TPMT) Inhibition: Quantitative structure-activity relationship (QSAR) studies have revealed that substituted benzoic acids can be potent inhibitors of TPMT. The inhibitory activity (pI₅₀) is strongly correlated with the hydrophobicity and molar refractivity of substituents on the phenyl ring, highlighting the importance of physicochemical properties contributed by groups like methylthio.[15][16]

-

Fat Mass and Obesity-Associated (FTO) Protein Inhibition: In the development of inhibitors for the FTO RNA demethylase, a key cancer target, researchers successfully employed bioisosteric replacement. By substituting an intramolecular hydrogen bond with a sulfur-oxygen interaction, they generated a series of potent 2-(arylthio)benzoic acid inhibitors, demonstrating the utility of the thioether linkage in inhibitor design.[17]

Essential Experimental Protocols

To validate the biological significance of the methylthio group, robust and reproducible experimental methodologies are essential.

4.1. Synthesis of a Methylthio-Benzoic Acid Derivative Library

The presence of reactive handles on the 4-Amino-2-(methylthio)benzoic acid scaffold, namely the amino and carboxylic acid groups, makes it an ideal starting point for library synthesis via amide coupling.[1][18]

Caption: General workflow for amide library synthesis.

Step-by-Step Protocol: Amide Coupling

-

Preparation: To a dry, inert-atmosphere flask, add 4-Amino-2-(methylthio)benzoic acid (1.0 equivalent). Dissolve in an anhydrous solvent like DMF.

-

Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

-

Activation: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with an aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product using column chromatography to yield the final amide derivative.[18]

4.2. In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial activity in living cells.[13][14]

Step-by-Step Protocol: MTT Assay

-

Cell Culture: Culture human cancer cells (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the synthesized methylthio-benzoic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[13]

Conclusion and Future Directions

The methylthio group is a uniquely versatile functional group in the medicinal chemist's toolkit. Its incorporation into the benzoic acid scaffold provides a powerful lever for fine-tuning a molecule's physicochemical properties, directing its metabolic fate, and optimizing its interaction with biological targets. The insights gained from studying methylthio-substituted benzoic acids in anticancer and enzyme inhibition contexts underscore its potential.